Para-Chloro Substitution at Phe4 Enhances CNS Distribution and Antinociceptive Potency Relative to Unsubstituted DPDPE
In a head-to-head comparison, the para-chloro substituted analog [p-Cl-Phe4]DPDPE demonstrated significantly greater brain penetration and antinociceptive effect than the unsubstituted parent peptide DPDPE following intravenous administration in rats [1]. While this study was performed on a DPDPE scaffold rather than the Leu-enkephalin scaffold, it provides direct evidence that the para-chloro modification on Phe4—which is the defining feature of Enkephalin-leu, (ala(2)-Cl-phe(4))-—enhances in vivo distribution and efficacy, a property critical for central nervous system applications [1].
| Evidence Dimension | Apparent brain distribution and antinociception |
|---|---|
| Target Compound Data | Significantly greater percentage of total radioactivity reached the brain at 10, 20, and 40 min post-injection; elicited a much greater analgesic effect on the hot-plate test at 30 and 60 mg/kg i.v. |
| Comparator Or Baseline | [3H]DPDPE and [p-125IPhe4]DPDPE |
| Quantified Difference | Greater apparent brain distribution and greater antinociceptive effect (statistically significant, exact fold-change not provided in abstract) |
| Conditions | Rat, intravenous administration, hot-plate antinociception test |
Why This Matters
This data substantiates that the para-chloro-Phe4 modification—shared by Enkephalin-leu, (ala(2)-Cl-phe(4))-—confers superior CNS accessibility and in vivo analgesic activity compared to non-halogenated analogs, justifying its selection for neuropharmacological studies requiring enhanced brain penetration.
- [1] Weber, S.J., et al. Distribution and analgesia of [3H][D-Pen2, D-Pen5]enkephalin and two halogenated analogs after intravenous administration. J. Pharmacol. Exp. Ther. 1991, 259(3), 1109-1117. View Source
